DHOG

Beschreibung

Eigenschaften

IUPAC Name |

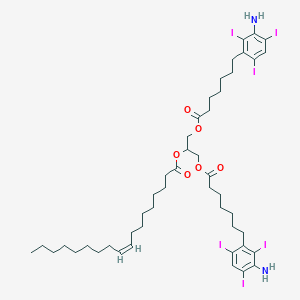

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68I6N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-29-43(58)61-34(32-59-41(56)27-22-18-16-20-25-35-37(48)30-39(50)46(54)44(35)52)33-60-42(57)28-23-19-17-21-26-36-38(49)31-40(51)47(55)45(36)53/h9-10,30-31,34H,2-8,11-29,32-33,54-55H2,1H3/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPURVAFCMUEHIC-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68I6N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1518.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161466-45-1 |

Source

|

| Record name | DHOG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161466451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to DHOG Contrast Agent in Preclinical Imaging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical micro-computed tomography (micro-CT) contrast agent DHOG. This compound, an acronym for 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (B35011), is a hepatobiliary contrast agent commercially known as Fenestra LC. This document details its chemical properties, mechanism of action, applications in preclinical imaging, and experimental protocols. Quantitative data are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction to this compound (Fenestra LC)

This compound is a specialized, iodinated lipid-based contrast agent designed for high-resolution in vivo imaging in small animals using micro-CT. Unlike traditional small-molecule iodinated contrast agents that are rapidly cleared from the body, this compound is formulated as a stable oil-in-water nanoemulsion. This formulation allows for a prolonged intravascular residence time and targeted uptake by specific tissues, primarily the liver and spleen. Its unique properties make it a valuable tool for anatomical and functional imaging of the hepatobiliary system, as well as for oncological research in preclinical models.

Chemical Properties

The active component of this compound is 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol. The presence of multiple iodine atoms in its structure provides the necessary X-ray attenuation for contrast enhancement in CT imaging. The lipidic nature of the molecule is crucial for its formulation into a nanoemulsion and its biological targeting.

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its structure as an iodinated triglyceride suggests a multi-step synthesis involving the esterification of a glycerol backbone with oleic acid and a custom-synthesized iodinated fatty acid derivative.

Mechanism of Action: Chylomicron Remnant Mimicry

The primary mechanism of action of this compound is its ability to mimic chylomicron remnants, which are naturally occurring lipoproteins involved in the transport of dietary lipids.[1] After intravenous administration, the this compound nanoemulsion particles are recognized by the body's lipid transport system. They associate with apolipoproteins from the plasma, which facilitates their recognition and uptake by specific receptors on hepatocytes.[2]

This targeted uptake into the liver parenchyma leads to a significant and prolonged enhancement of the liver tissue on micro-CT images.[3] The contrast agent is eventually metabolized and cleared through the hepatobiliary system.[4]

References

An In-depth Technical Guide to 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (DHOG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (B35011), commonly referred to as DHOG. This compound is recognized as a potent agonist of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. Furthermore, its iodinated structure has led to its application as a contrast agent in preclinical micro-computed tomography (micro-CT) imaging. This document details its known physicochemical characteristics, delves into its mechanism of action as a Hedgehog pathway agonist, and presents a detailed experimental protocol for its use in micro-CT imaging studies.

Chemical Structure and Properties

This compound is a complex triacylglycerol molecule. Its structure consists of a glycerol backbone esterified with two 7-(3-amino-2,4,6-triiodophenyl)-heptanoyl chains at the sn-1 and sn-3 positions, and an oleoyl (B10858665) chain at the sn-2 position. The presence of six iodine atoms per molecule is a key feature, contributing significantly to its high molecular weight and its properties as a contrast agent.

Chemical Structure:

Chemical Name: 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol CAS Number: 161466-45-1

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C47H68I6N2O6 | Vendor Information |

| Molecular Weight | 1518.48 g/mol | Vendor Information |

| Appearance | Pale yellow liquid | [1] |

| Solubility | Soluble in ether, chloroform, isobutyl alcohol, methyl acetate, ethyl acetate, methyl formate, tetrahydrofuran. Water soluble. | [1][2] |

| Density | 1.797 g/cm³ | [1] |

| Refractive Index | 1.547 | [1] |

Pharmacological Properties and Mechanism of Action

Hedgehog Signaling Pathway Agonist

The primary pharmacological activity of this compound is its role as an agonist of the Hedgehog (Hh) signaling pathway. The Hh pathway is a crucial signaling cascade involved in embryonic development, tissue regeneration, and adult stem cell maintenance.[3] Aberrant activation of this pathway is implicated in the development of several types of cancer.

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of a G protein-coupled receptor-like protein, Smoothened (SMO). Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and regulate the expression of Hh target genes, which control cell fate, proliferation, and differentiation.

While the precise binding site of this compound on the components of the Hedgehog pathway has not been definitively elucidated in publicly available literature, as a Smoothened agonist, it is hypothesized to directly bind to and activate the Smoothened (SMO) receptor, mimicking the effect of the endogenous Hedgehog ligand and thereby initiating the downstream signaling cascade.[4][5] This activation is independent of the natural Hedgehog ligands and the PTCH receptor.

Micro-CT Contrast Agent

The high iodine content of this compound makes it an effective contrast agent for X-ray-based imaging modalities like micro-computed tomography (micro-CT). The iodine atoms attenuate X-rays, leading to enhanced contrast in the resulting images. This compound has been specifically investigated as a hepatobiliary contrast agent for preclinical micro-CT imaging in mice.[6][7] At early time points after administration, it exhibits properties of a macromolecular contrast agent, showing a blood pool effect. At later stages, it is specifically taken up by the liver, providing prolonged and marked enhancement of this organ on micro-CT images.[6]

Experimental Protocols

Micro-Computed Tomography (Micro-CT) Imaging Protocol in Mice

The following protocol is adapted from a study assessing the imaging characteristics and pharmacokinetics of this compound as a hepatobiliary contrast agent in mice.[6][7]

Objective: To visualize and quantify the distribution of this compound in the liver and other abdominal organs over time using micro-CT.

Materials:

-

1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (this compound)

-

Experimental animals (e.g., female C3H mice)

-

Micro-CT scanner (e.g., MicroCAT II)

-

Anesthesia (e.g., isoflurane)

-

Intravenous injection equipment

Procedure:

-

Animal Preparation: Acclimatize the mice to the laboratory conditions. Prior to imaging, anesthetize the mice using a suitable anesthetic agent.

-

Baseline Imaging: Acquire a baseline micro-CT scan of the abdomen of each mouse before the injection of the contrast agent.

-

Contrast Agent Administration: Administer this compound intravenously at a dose of 1 g Iodine/kg body weight.

-

Post-Contrast Imaging: Acquire micro-CT scans at multiple time points after the injection of this compound. Recommended time points include immediately after injection and at 1, 3, 7, 24, and 48 hours post-injection to capture both the blood pool and hepatobiliary phases.

-

Image Analysis:

-

Reconstruct the acquired projection data to generate 3D micro-CT images.

-

Quantify the contrast enhancement by measuring the Hounsfield Units (HU) in regions of interest (ROIs) placed over the liver, aorta, spleen, and kidneys at each time point.

-

Compare the post-contrast HU values to the baseline values to determine the extent and kinetics of contrast enhancement.

-

Expected Results:

-

A marked enhancement of blood in the aorta and high enhancement of the spleen will be observed at early time points, which will decline after approximately 90 minutes.[6]

-

The liver parenchyma will show a gradual accumulation of the contrast agent, with a significant increase in HU values between 3 and 7 hours post-injection.[6]

-

Minimal to no significant enhancement is expected in the renal parenchyma, indicating limited renal excretion.[6]

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway, highlighting the role of key components.

Caption: Canonical Hedgehog signaling pathway and the proposed mechanism of action for this compound.

Experimental Workflow for Micro-CT Imaging

The following diagram outlines the general workflow for conducting a micro-CT imaging study using this compound.

References

- 1. Iodinated Glycerol [drugfuture.com]

- 2. 2-(1-Iodoethyl)-1,3-dioxolane-4-methanol | C6H11IO3 | CID 21852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 4. stemcell.com [stemcell.com]

- 5. Hedgehog signaling via its ligand DHH acts as cell fate determinant during skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imaging characteristics of this compound, a hepatobiliary contrast agent for preclinical microCT in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Drug-like Hepatobiliary Organic Gadolinium-based (DHOG) Contrast Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Drug-like Hepatobiliary Organic Gadolinium-based (DHOG) contrast agents, with a focus on two prominent examples: Gadobenate dimeglumine (Gd-BOPTA) and Gadoxetic acid (Gd-EOB-DTPA). These agents are critical tools in magnetic resonance imaging (MRI) for the detection and characterization of focal liver lesions and the assessment of biliary function.

Introduction to this compound Contrast Agents

This compound contrast agents are a class of gadolinium-based contrast agents (GBCAs) that exhibit a dual mechanism of action. Initially, they distribute in the extracellular fluid, similar to conventional GBCAs, providing vascular and interstitial enhancement. Subsequently, they are specifically taken up by hepatocytes and excreted into the biliary system, enabling a delayed "hepatobiliary phase" of imaging. This specific uptake is mediated by organic anion transporting polypeptides (OATPs) on the sinusoidal membrane of hepatocytes, and their excretion into the bile is facilitated by multidrug resistance-associated proteins (MRPs) on the canalicular membrane.

Physicochemical and Pharmacokinetic Properties

The distinct imaging characteristics of Gd-BOPTA and Gd-EOB-DTPA are rooted in their unique physicochemical and pharmacokinetic properties. A summary of these key parameters is presented in the tables below.

Table 1: Physicochemical Properties of Gd-BOPTA and Gd-EOB-DTPA

| Property | Gd-BOPTA (Gadobenate dimeglumine) | Gd-EOB-DTPA (Gadoxetic acid) |

| Molecular Weight | 1058.2 g/mol | 725.7 g/mol |

| Ionicity | Ionic | Ionic |

| Structure | Linear | Linear |

| Protein Binding | Weak and transient (<5%) | ~10% |

| T1 Relaxivity (1.5 T, human plasma) | >6.5 L/mmol/s[1] | ~8.7 L/mmol/s |

Table 2: Pharmacokinetic Properties of Gd-BOPTA and Gd-EOB-DTPA in Humans

| Parameter | Gd-BOPTA | Gd-EOB-DTPA |

| Recommended Dose | 0.05 - 0.1 mmol/kg | 0.025 mmol/kg[2][3] |

| Hepatobiliary Excretion | 3-5%[2] | ~50%[1][2] |

| Renal Excretion | 95-97% | ~50%[1][2] |

| Peak Liver Enhancement | 45-120 minutes[3] | ~20 minutes[2][3] |

| Imaging Window (Hepatobiliary Phase) | 45-120 minutes[3] | 20-120 minutes[3][4] |

| Terminal Half-life (t1/2) | ~1.2 hours | ~1.8 hours[5] |

Mechanism of Action: Cellular and Molecular Pathways

The hepatobiliary specificity of this compound agents is governed by a series of transport processes across the hepatocyte membrane.

Hepatocellular Uptake

The uptake of Gd-BOPTA and Gd-EOB-DTPA from the sinusoidal blood into hepatocytes is an active transport process primarily mediated by Organic Anion Transporting Polypeptides (OATPs) , specifically OATP1B1 and OATP1B3.[6][7][8] These transporters are also responsible for the uptake of endogenous compounds like bilirubin.[9][10] The expression levels of these transporters can be altered in diseased states, such as hepatocellular carcinoma (HCC), which can affect the degree of contrast agent uptake.[11]

Intracellular Transit and Biliary Excretion

Once inside the hepatocyte, the contrast agent transits through the cytoplasm to the canalicular membrane. The excretion into the bile canaliculi is mediated by Multidrug Resistance-Associated Proteins (MRPs) , particularly MRP2.[6][8] A portion of the intracellular agent can also be transported back into the sinusoidal blood via MRP3, which is located on the basolateral membrane.[8][9]

The following diagram illustrates the key signaling pathways involved in the hepatocellular transport of this compound contrast agents.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Hepatobiliary MR Imaging with Gadolinium Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mriquestions.com [mriquestions.com]

- 5. Pharmacokinetics and imaging properties of Gd-EOB-DTPA in patients with hepatic and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hepatic uptake of the magnetic resonance imaging contrast agent Gd-EOB-DTPA: role of human organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Expression of OATP1B3 determines uptake of Gd-EOB-DTPA in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DHOG (Fenestra LC) for Liver and Spleen Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DHOG (Fenestra LC), a preclinical contrast agent designed for high-resolution micro-computed tomography (micro-CT) imaging of the liver and spleen. This document details the agent's mechanism of action, experimental protocols for its use, and quantitative data on its imaging performance.

Introduction to this compound (Fenestra LC)

Fenestra LC is a lipophilic, iodinated contrast agent, with the active compound being glyceryl-2-oleyl-1,3-bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoate] (this compound). It is formulated as an oil-in-water lipid emulsion that, upon intravenous administration, serves as a contrast-enhancing agent for micro-CT imaging. A key feature of Fenestra LC is its ability to selectively accumulate in hepatocytes, providing clear delineation of the liver parenchyma from surrounding tissues and enabling the visualization of hepatic lesions.[1][2] Due to its targeted uptake, it also provides contrast enhancement in the spleen.

Mechanism of Action: Mimicking Chylomicron Remnants

The selective uptake of Fenestra LC by the liver is achieved by mimicking the body's natural lipid transport system. The lipid emulsion particles are designed to resemble chylomicron remnants, which are lipoproteins that transport dietary lipids from the intestine to the liver.[1]

Following intravenous injection, Fenestra LC particles are recognized by receptors on hepatocytes that are responsible for the uptake of chylomicron remnants.[1] This process is primarily mediated by apolipoprotein E (ApoE) which adsorbs to the surface of the lipid particles from the plasma. The ApoE-coated particles then bind to specific receptors on the hepatocyte surface, such as the Low-Density Lipoprotein (LDL) receptor and the LDL receptor-related protein (LRP), leading to their internalization.[3][4] This targeted delivery results in a high concentration of the iodinated this compound molecules within the liver parenchyma, leading to significant X-ray attenuation and contrast enhancement in micro-CT images.[2] Tumor cells in the liver and spleen do not typically take up this compound, rendering them visible as dark regions against the bright, contrast-enhanced healthy tissue.[5]

Signaling Pathway for Hepatocyte Uptake

Caption: Hepatocyte uptake pathway of ApoE-coated Fenestra LC.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality imaging data with Fenestra LC. The following protocols are synthesized from user guides and published studies.[2][6]

Animal Preparation

-

Animal Model: C57Bl/6, Balb/c, SCID, or other relevant mouse strains are suitable.[6][7]

-

Diet: To minimize gastrointestinal image artifacts, it is recommended to place the animals on a soft or liquid diet for 24-48 hours prior to imaging. This helps to clear the GI tract of high-density food particles.[6]

-

Anesthesia: Anesthesia is required to immobilize the animal during imaging. A common choice is an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 80 mg/kg ketamine and 5 mg/kg xylazine). Inhalable anesthetics like isoflurane (B1672236) can also be used, though care must be taken to manage respiratory motion artifacts.[6]

-

Body Temperature Maintenance: It is important to maintain the animal's body temperature during the procedure, for example, by using a heating pad or wrapping the animal in a layer of bubble wrap.[6]

Contrast Agent Administration

-

Dosage: A typical dose of Fenestra LC is 0.4 mL per 20 g of body weight (20 mL/kg). However, the dose can be adjusted based on the specific requirements of the study, desired contrast level, and institutional animal care and use committee (IACUC) guidelines.[6] Doses ranging from 7.5 ml/kg to 15 ml/kg have been reported.[7]

-

Route of Administration: Intravenous (IV) injection via the lateral tail vein is the standard route of administration.[6] Intraperitoneal (IP) injection has also been explored as a viable alternative, though the timing of peak enhancement will differ.[8]

-

Injection Technique:

Micro-CT Imaging

-

Scanner Settings: The following are example settings for a Siemens MicroCAT II system, which can be adapted for other scanners:

-

Imaging Time Points:

-

A pre-contrast (baseline) scan is recommended.[6]

-

Post-injection scans can be acquired at various time points to capture the dynamic uptake and clearance of the agent. Recommended time points include immediately after injection (t=0), and at 30, 60, 120, 180, and 240 minutes post-injection.[6]

-

Peak liver contrast is typically observed around 3-4 hours post-injection.[2][9]

-

Peak spleen contrast is generally observed later, at approximately 48 hours post-injection.[9]

-

Experimental Workflow

Caption: Experimental workflow for liver and spleen imaging with Fenestra LC.

Quantitative Data Presentation

The following tables summarize the quantitative data on the performance of Fenestra LC for liver and spleen imaging, as reported in the literature.

Table 1: Contrast Enhancement in Liver and Spleen (Hounsfield Units - HU)

| Time Post-Injection | Organ | Contrast Enhancement (HU) | Reference |

| 4 hours | Liver | 351 +/- 27 | [5] |

| 4 hours | Spleen | 1020 +/- 159 | [5] |

| 6 days | Liver | 203 +/- 14 | [5] |

| 6 days | Spleen | 482 +/- 3 | [5] |

Table 2: Liver and Spleen to Gastrointestinal (GI) Tract Contrast Ratios in C57 Mice

| Dose (ml/kg) | Time Post-Injection | Organ | Liver/GI Ratio | Spleen/GI Ratio | Reference |

| 7.5 | Day 1 | Liver | 1.17 +/- 0.02 | - | [7] |

| 7.5 | Day 1 | Spleen | - | 1.30 +/- 0.11 | [7] |

| 10 | Day 1 | Liver | 1.20 +/- 0.03 | - | [7] |

| 10 | Day 1 | Spleen | - | 1.31 +/- 0.08 | [7] |

| 15 | Day 1 | Liver | 1.28 +/- 0.02 | - | [7] |

| 15 | Day 1 | Spleen | - | 1.62 +/- 0.03 | [7] |

| 15 | Day 9 | Spleen | - | 1.59 +/- 0.06 | [7] |

Table 3: Comparison of Fenestra LC with other Contrast Agents

| Contrast Agent | Injection Volume (for 20g mouse) | Duration of Liver Enhancement | Duration of Spleen Enhancement | Reference |

| Fenestra LC | 400 µL (repeated injections) | Up to 2 days | Up to 9 days | [9] |

| ExiTron nano 6000 | 100 µL (single injection) | > 3 weeks | > 3 weeks | [9] |

| ExiTron nano 12000 | 100 µL (single injection) | > 3 weeks | > 3 weeks | [9] |

Conclusion

This compound (Fenestra LC) is a valuable tool for preclinical research, offering selective and robust contrast enhancement of the liver and spleen for micro-CT imaging. Its mechanism of action, which leverages the natural chylomicron remnant uptake pathway in hepatocytes, allows for detailed anatomical and functional studies of these organs. By following the detailed experimental protocols outlined in this guide, researchers can achieve high-quality, reproducible imaging results for applications in oncology, drug development, and disease modeling. The quantitative data provided serves as a baseline for experimental planning and data interpretation. While newer agents may offer longer-lasting enhancement with smaller injection volumes, Fenestra LC remains a well-characterized and effective option for liver and spleen imaging studies.

References

- 1. Rapid initial removal of chylomicron remnants by the mouse liver does not require hepatically localized apolipoprotein E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular localization and metabolism of chylomicron remnants in the livers of low density lipoprotein receptor-deficient mice and apoE-deficient mice. Evidence for slow metabolism via an alternative apoE-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contrast Agents for Quantitative MicroCT of Lung Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Removal of chylomicron remnants in transgenic mice overexpressing normal and membrane-anchored hepatic lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the low density lipoprotein (LDL) receptor pathway in the metabolism of chylomicron remnants. A quantitative study in knockout mice lacking the LDL receptor, apolipoprotein E, or both - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | In vivo small animal micro-CT using nanoparticle contrast agents [frontiersin.org]

- 8. [PDF] Micro-CT Based Experimental Liver Imaging Using a Nanoparticulate Contrast Agent: A Longitudinal Study in Mice | Semantic Scholar [semanticscholar.org]

- 9. Micro-CT Based Experimental Liver Imaging Using a Nanoparticulate Contrast Agent: A Longitudinal Study in Mice | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Biodistribution and Pharmacokinetics of Novel Compounds in Mice: A Methodological Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "DHOG" and "9,10-dihydroxy-7-octadecen-12-ynoic acid" did not yield specific biodistribution or pharmacokinetic data in mice. The following guide provides a comprehensive template and standardized methodologies for conducting and presenting such studies, using hypothetical data for illustrative purposes.

This technical guide outlines the essential components for evaluating the biodistribution and pharmacokinetics of a novel chemical entity, referred to herein as "Compound X," in a murine model. The methodologies, data presentation formats, and visualizations provided serve as a robust framework for preclinical drug development and research.

Data Presentation

Quantitative data from biodistribution and pharmacokinetic studies are summarized below. These tables are designed for clear comparison and interpretation of the compound's behavior in vivo.

Table 1: Organ Biodistribution of Compound X in Mice

This table summarizes the distribution of Compound X in various tissues at different time points following a single intravenous injection (10 mg/kg). Data are presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation (SD).

| Organ | 1 hour (%ID/g ± SD) | 4 hours (%ID/g ± SD) | 24 hours (%ID/g ± SD) |

| Blood | 5.2 ± 0.8 | 1.5 ± 0.3 | 0.1 ± 0.05 |

| Liver | 25.6 ± 4.2 | 15.3 ± 2.9 | 2.1 ± 0.5 |

| Spleen | 10.1 ± 2.1 | 8.7 ± 1.5 | 1.2 ± 0.3 |

| Kidneys | 18.9 ± 3.5 | 6.2 ± 1.1 | 0.5 ± 0.1 |

| Lungs | 7.5 ± 1.3 | 2.1 ± 0.4 | 0.2 ± 0.08 |

| Heart | 2.1 ± 0.5 | 0.8 ± 0.2 | 0.05 ± 0.01 |

| Brain | 0.5 ± 0.1 | 0.1 ± 0.03 | < 0.01 |

| Muscle | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.3 ± 0.1 |

| Fat | 3.2 ± 0.7 | 4.5 ± 0.9 | 2.8 ± 0.6 |

Table 2: Pharmacokinetic Parameters of Compound X in Mice

This table presents the key pharmacokinetic parameters of Compound X in mice following a single intravenous (10 mg/kg) and oral (50 mg/kg) administration.

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

| Cmax (ng/mL) | 2500 | 850 |

| Tmax (h) | 0.08 | 1.0 |

| AUC0-t (ng·h/mL) | 4800 | 6200 |

| AUC0-inf (ng·h/mL) | 5100 | 6500 |

| t1/2 (h) | 3.5 | 4.2 |

| CL (mL/h/kg) | 32.7 | - |

| Vd (L/kg) | 0.15 | - |

| F (%) | - | 25.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

1. Animal Studies

-

Animal Model: Male BALB/c mice, 8-10 weeks old, weighing 20-25 g, were used for all studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were performed in accordance with the institutional guidelines for the care and use of laboratory animals.

2. Biodistribution Study

-

Dosing: A solution of Compound X (formulated in 10% DMSO, 40% PEG300, and 50% saline) was administered as a single intravenous (IV) bolus dose of 10 mg/kg via the tail vein.

-

Sample Collection: At 1, 4, and 24 hours post-administration, mice (n=5 per time point) were euthanized. Blood was collected via cardiac puncture into heparinized tubes. Major organs including the liver, spleen, kidneys, lungs, heart, brain, muscle, and fat were excised, rinsed with cold saline, blotted dry, and weighed.

-

Sample Processing and Analysis: Plasma was separated from blood by centrifugation. Organ samples were homogenized in saline. The concentration of Compound X in plasma and tissue homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The results for organ tissues were expressed as the percentage of the injected dose per gram of tissue (%ID/g).

3. Pharmacokinetic Study

-

Dosing:

-

Intravenous (IV) Administration: A single dose of 10 mg/kg of Compound X was administered via the tail vein.

-

Oral (PO) Administration: A single dose of 50 mg/kg of Compound X was administered by oral gavage.

-

-

Blood Sampling: For both routes of administration, sparse blood samples (approximately 50 µL) were collected from the saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized capillary tubes.

-

Sample Analysis: Plasma was obtained by centrifugation and stored at -80°C until analysis. Plasma concentrations of Compound X were quantified by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data with appropriate software (e.g., Phoenix WinNonlin).

Mandatory Visualization

Diagrams illustrating key experimental workflows are provided below using the DOT language.

An In-depth Technical Guide to DHOG Uptake in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, kinetics, and regulation of Dehydroepiandrosterone (B1670201) 3-sulfate (DHOG), also known as DHEA-S, uptake in hepatocytes. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are investigating the hepatic transport of endogenous and xenobiotic compounds.

Introduction to this compound and its Hepatic Uptake

Dehydroepiandrosterone 3-sulfate (this compound) is the most abundant circulating steroid hormone in humans and serves as a precursor for the synthesis of androgens and estrogens. The liver plays a central role in the clearance and metabolism of this compound from the bloodstream. The uptake of this sulfated steroid into hepatocytes is a critical first step and is mediated by specific transporter proteins located on the sinusoidal membrane of these cells. Understanding the mechanisms of this compound uptake is crucial for elucidating its physiological roles and for predicting potential drug-drug interactions and hepatotoxicity.

Key Transporters in Hepatic this compound Uptake

The uptake of this compound into hepatocytes is a carrier-mediated process primarily facilitated by members of two solute carrier (SLC) superfamilies: the Organic Anion Transporting Polypeptides (OATPs) and the Sodium Taurocholate Cotransporting Polypeptide (NTCP).

-

Organic Anion Transporting Polypeptides (OATPs): Several members of the OATP family, encoded by the SLCO gene family, are expressed on the basolateral membrane of hepatocytes and are responsible for the uptake of a wide range of endogenous compounds and xenobiotics. The key OATPs involved in this compound uptake are:

-

OATP1B1 (SLCO1B1): A major hepatic uptake transporter.

-

OATP1B3 (SLCO1B3): Exhibits some overlapping substrate specificity with OATP1B1.

-

OATP2B1 (SLCO2B1): Also contributes to the hepatic uptake of various steroid sulfates.

-

-

Sodium Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): This sodium-dependent transporter is the primary transporter for bile acids into hepatocytes but also mediates the uptake of other sulfated compounds, including this compound.[1]

Quantitative Kinetics of this compound Uptake

The efficiency of transporter-mediated uptake is characterized by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal transport velocity, and the maximum transport velocity (Vmax). The following table summarizes the available quantitative data for this compound uptake by the key hepatic transporters.

| Transporter | Experimental System | Km (µM) | Vmax (pmol/mg protein/min) | Citation |

| OATP1B1 | Xenopus laevis oocytes | 6.6 | Not Reported | [2] |

| OATP1B3 | HEK293 cells | 23.2 | 321.6 (for testosterone) | [3] |

| OATP2B1 | MDCKII cells | >200 | Not Reported | [4] |

| NTCP | HEK293 cells | 56.1 | Not Reported | [1] |

| Total Uptake | Rat Hepatocytes | 17.0 | 3700 | [5][6] |

Note: Data for OATP1B3 with testosterone (B1683101) as a substrate is included to provide context for its transport capacity. The affinity of OATP2B1 for this compound was found to be low. Data from different experimental systems should be compared with caution due to potential variations in transporter expression and cellular environment.

Regulation of this compound Transporter Expression and Activity

The expression and function of OATP and NTCP transporters are tightly regulated at the transcriptional and post-translational levels, influencing the rate of this compound uptake.

Regulation of OATP Transporters

The expression of OATP1B1 and OATP1B3 is influenced by a variety of nuclear receptors and signaling pathways. Post-translational modifications also play a crucial role in modulating their transport activity.

References

- 1. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meta-analysis of expression of hepatic organic anion-transporting polypeptide (OATP) transporters in cellular systems relative to human liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Expression of OATP1B3 Mediates Unconjugated Testosterone Influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology [pubmed.ncbi.nlm.nih.gov]

- 5. Transport of dehydroepiandrosterone and dehydroepiandrosterone sulphate into rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of organic anion transporting polypeptide 1B1 transport function by concurrent phosphorylation and lysine-acetylation: A novel posttranslational regulation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of DHOG: A Technical Guide to High-Resolution In Vivo Liver Lesion Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the hepatobiliary-specific contrast agent, DHOG (glyceryl-2-oleyl-1,3-di-7-(3-amino-2,4,6-triiodophenyl)-heptanoate), for the in vivo detection of liver lesions using micro-computed tomography (microCT). This compound's unique mechanism of action allows for high-resolution visualization and quantification of hepatic tumors, offering a powerful tool for preclinical cancer research and the evaluation of novel therapeutics.

Core Principles of this compound-Enhanced Imaging

This compound is a lipophilic, iodinated contrast agent formulated as an oil-in-water emulsion. Its efficacy in liver imaging stems from its ability to mimic chylomicron remnants, leading to selective uptake by hepatocytes.[1] This hepatocyte-specific accumulation results in a significant increase in the X-ray attenuation of healthy liver parenchyma, thereby enhancing the contrast between normal tissue and liver lesions, which do not take up the agent.[2] This contrast enhancement enables the detection of small tumors that would otherwise be indistinguishable from surrounding tissue in non-contrast microCT scans.[3][4]

Mechanism of Hepatocellular Uptake

The uptake of this compound by liver parenchymal cells is a receptor-mediated process. The lipid emulsion particles of this compound associate with apolipoprotein E (ApoE) in the bloodstream.[1] This this compound-ApoE complex is then recognized and internalized by ApoE receptors on the surface of hepatocytes.[5][6] This targeted delivery mechanism ensures high concentrations of the contrast agent within the liver, leading to prolonged and robust contrast enhancement.

Quantitative Efficacy of this compound in Liver Lesion Detection

This compound-enhanced microCT has demonstrated high sensitivity in detecting small liver metastases. Studies have shown the ability to identify lesions as small as 0.35 mm in diameter.[2][3] The quantitative enhancement of liver tissue and the resulting contrast with tumor tissue are critical for accurate volume quantification and longitudinal monitoring of tumor growth.

Table 1: Pharmacokinetics of this compound in Mice

| Organ | Peak Enhancement (Time) | Notes |

| Aorta (Blood Pool) | Early post-contrast | Declines after 90 minutes.[3][7] |

| Spleen | Early post-contrast | High enhancement, declines after 90 minutes.[3][7] |

| Liver Parenchyma | 3 - 7 hours post-injection | Slow accumulation, prolonged enhancement.[3][7] |

Table 2: Contrast Enhancement in Hounsfield Units (HU) in Rats

| Organ | Time Post-Injection | Contrast Enhancement (HU over baseline) |

| Spleen | 4 hours | 1020 ± 159 |

| Liver | 4 hours | 351 ± 27 |

| Spleen | 6 days | 482 ± 3 |

| Liver | 6 days | 203 ± 14 |

| Data from a study in rats with a single IV injection of this compound.[2] |

Table 3: Reproducibility of Lesion Detection in Mice

| Lesion Size | Variability between Scans (HU) | Variability within a Single Scan (HU) |

| 1 mm diameter | 27.7 (P < .05) | 19.8 (P < .05) |

| This demonstrates a high degree of reproducibility for detecting lesions of a specific size.[3][7] |

Experimental Protocol for this compound-Enhanced MicroCT

The following provides a generalized methodology for in vivo liver lesion detection in a murine model using this compound. Specific parameters may need to be optimized based on the animal model and imaging system.

Detailed Methodologies

1. Animal Model Preparation:

-

Liver lesions are established in a suitable animal model, such as nude mice.

-

A common method is the tail vein injection of a metastatic cancer cell line, which reproducibly generates multiple liver tumors.[3][7]

2. Anesthesia and Animal Monitoring:

-

Animals are anesthetized for the duration of the imaging procedure, typically with an inhalant anesthetic like isoflurane, to prevent motion artifacts.

-

Body temperature and respiratory rate should be monitored throughout the scan.

3. This compound Administration:

-

This compound is administered via intravenous injection, commonly through the tail vein.

-

A typical dosage is 1 g of iodine per kg of body weight.[3][7]

4. MicroCT Imaging:

-

A baseline, pre-contrast scan is acquired to establish the native tissue densities.

-

Post-contrast scans are performed at time points optimized for peak liver enhancement, generally between 3 and 7 hours after this compound injection.[3][7]

-

For distinguishing small lesions from vasculature, a dual-phase scanning approach can be employed: an initial scan immediately after injection to visualize blood vessels, and a second scan at a later time point for parenchymal enhancement.[4]

-

Typical scanner settings for a MicroCAT II scanner are an X-ray voltage of 50 kVp and an anode current of 200 µA.[2]

5. Image Reconstruction and Analysis:

-

The acquired projection images are reconstructed into a 3D volumetric dataset.

-

Specialized software is used to segment the liver and individual tumor volumes.

-

Quantitative analysis includes the calculation of tumor burden as a percentage of total liver volume and the measurement of contrast enhancement in Hounsfield Units (HU).

Logical Framework for Image Interpretation

The interpretation of this compound-enhanced microCT images relies on the differential contrast between healthy and diseased tissue.

Conclusion

This compound serves as a robust and highly effective contrast agent for the preclinical, in vivo imaging of liver lesions. Its hepatocyte-specific uptake mechanism provides excellent contrast for the detection and quantification of tumors, enabling detailed longitudinal studies of tumor progression and response to therapy. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to leverage this powerful imaging tool.

References

- 1. medilumine.com [medilumine.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vivo microCT imaging of liver lesions in small animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uptake of apolipoprotein E-containing high density lipoproteins by hepatic parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoprotein E as a lipid transport and signaling protein in the blood, liver, and artery wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imaging characteristics of this compound, a hepatobiliary contrast agent for preclinical microCT in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Iodinated Nanoemulsions for Advanced Drug Delivery and Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core features of iodinated nanoemulsions, exemplified by systems analogous to Dihydroxyphenylglyoxal (DHOG)-related nanoformulations. This document delves into their formulation, physicochemical characteristics, and applications, with a focus on their use as contrast agents in preclinical X-ray imaging and as platforms for drug delivery.

Core Concepts of Iodinated Nanoemulsions

Iodinated nanoemulsions are advanced colloidal drug delivery systems, typically consisting of an oil-in-water (O/W) emulsion where the oil phase is an iodinated compound.[1][2] These nano-sized droplets, generally ranging from 20 to 200 nm, serve as effective carriers for lipophilic drugs and as contrast agents for computed tomography (CT).[3][4][5] The small droplet size provides a large surface area, enhancing the bioavailability of poorly water-soluble drugs.[4][6]

The stability of these nanoemulsions is a critical attribute, achieved through the use of surfactants and co-surfactants that form a protective layer around the oil droplets, preventing their coalescence.[6][7] Their composition can be tailored to control key parameters such as particle size, surface charge, and drug loading capacity, thereby influencing their in vivo behavior, including biodistribution and pharmacokinetics.[5]

Physicochemical Characteristics

The efficacy and safety of iodinated nanoemulsions are dictated by their physicochemical properties. The following tables summarize key quantitative data for representative iodinated nanoemulsion formulations.

Table 1: Physicochemical Properties of Representative Iodinated Nanoemulsions

| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Negative NE50 | 50.5 | < 0.25 | -28.8 | [8][9] |

| Negative NE100 | 97.7 | < 0.25 | -26.5 | [8][9] |

| Negative NE150 | 144.9 | < 0.25 | -20.2 | [8][9] |

| Neutral NE25 | 25.7 | < 0.25 | -2 to -3 | [8][9] |

| Posaconazole NE (F8) | 78.79 | 0.315 | -9.46 | [10] |

| Danazol (B1669791) NE | 238 - 344 | Not Specified | -24.8 | [11] |

| Danazol NE-SA | 238 - 344 | Not Specified | +27.8 | [11] |

Table 2: In Vivo Pharmacokinetic and Biodistribution Parameters

| Formulation | Half-life (t½) | Primary Accumulation Organs | Key Findings | Reference |

| Purified Iodinated NE | 2.5 ± 0.77 h | Kidneys | Purification alters elimination pathway from liver to kidneys. | |

| Raw Iodinated NE | 4.1 ± 1.10 h | Liver | Presence of free surfactant leads to predominant liver uptake. | [3] |

| Iodinated Monoglyceride NE | ~6 h | Low accumulation in liver and spleen | Oil core composition dictates organ-specific accumulation. | [5] |

| Iodinated Castor Oil NE | ~6 h | Spleen | Demonstrates high accumulation in the spleen. | [5] |

| Iodinated Vitamin E NE | ~6 h | Liver | Shows significant accumulation in the liver. | [5] |

| Size-dependent NE (Large) | Not Specified | Liver, Spleen | Larger nanoparticles show increased accumulation in the liver and spleen. | |

| Size-dependent NE (Small) | Not Specified | Lower accumulation in liver and spleen | Phagocytosis by liver and spleen decreases with smaller particle size. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of iodinated nanoemulsions.

Synthesis of Iodinated Nanoemulsions

Method 1: Spontaneous Emulsification (Low-Energy Method)

This method relies on the spontaneous formation of fine oil droplets when an organic phase is mixed with an aqueous phase under gentle agitation.[13]

-

Preparation of the Organic Phase: Dissolve the iodinated oil and a lipophilic surfactant in a water-miscible organic solvent (e.g., acetone, ethanol).

-

Preparation of the Aqueous Phase: Dissolve a hydrophilic surfactant in purified water.

-

Emulsification: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. The spontaneous migration of the solvent into the aqueous phase leads to the formation of nano-sized oil droplets.

-

Solvent Removal: Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

Method 2: High-Pressure Homogenization (High-Energy Method)

This technique utilizes high mechanical energy to break down coarse emulsions into nano-sized droplets.[13][14]

-

Preparation of the Coarse Emulsion: Mix the iodinated oil, surfactants, and aqueous phase using a high-speed stirrer to form a pre-emulsion.

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at pressures ranging from 500 to 5,000 psi. The intense disruptive forces within the homogenizer reduce the droplet size to the nanometer range.

-

Cycling: Repeat the homogenization process for several cycles to achieve a narrow particle size distribution.

Characterization Methods

A thorough characterization is essential to ensure the quality and performance of the nanoemulsions.[15][16]

-

Particle Size and Polydispersity Index (PDI) Analysis:

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the nanoemulsion sample with purified water. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the mean hydrodynamic diameter and the PDI, which indicates the width of the particle size distribution.[9]

-

-

Zeta Potential Measurement:

-

Technique: Electrophoretic Light Scattering (ELS).

-

Procedure: Dilute the sample in an appropriate buffer (e.g., 0.1x PBS). Measure the electrophoretic mobility of the droplets using an ELS instrument to determine the zeta potential, which is an indicator of the surface charge and stability of the nanoemulsion.[8][15]

-

-

Morphology Characterization:

-

Technique: Transmission Electron Microscopy (TEM).

-

Procedure: Place a drop of the diluted nanoemulsion on a carbon-coated copper grid. After drying, visualize the sample under a transmission electron microscope to observe the shape and size of the nanodroplets.

-

-

Drug Loading and Encapsulation Efficiency:

-

Procedure:

-

Separate the unencapsulated drug from the nanoemulsion using techniques like ultrafiltration or centrifugation.

-

Quantify the amount of drug in the nanoemulsion and the amount of free drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

-

Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

-

Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100[6]

-

-

-

Potential Signaling Pathways in Biological Interactions

While specific signaling pathways for this compound nanoemulsions are not extensively documented, the administration of iodinated contrast media can trigger cellular responses, particularly in the kidneys. One of the key concerns is contrast-induced acute kidney injury (CI-AKI). The following diagram illustrates a potential signaling pathway involved in CI-AKI, which is relevant for the safety assessment of iodinated nanoemulsions.

The NLRP3 inflammasome pathway is a critical component of the innate immune response and has been implicated in the pathogenesis of CI-AKI.[1] Exposure of renal tubular epithelial cells to iodinated contrast agents can lead to the activation of the NLRP3 inflammasome, resulting in the production of pro-inflammatory cytokines and subsequent cell death (pyroptosis).[1]

Conclusion

Iodinated nanoemulsions represent a versatile and promising platform for both diagnostic and therapeutic applications. Their tunable physicochemical properties allow for the optimization of in vivo performance, including targeted delivery and controlled release. A thorough understanding of their formulation, characterization, and biological interactions is paramount for the successful development of safe and effective nanomedicines. Further research into the specific molecular pathways affected by these nanoformulations will be crucial for advancing their clinical translation.

References

- 1. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Optimization of Nanoemulsion from Ethanolic Extract of Centella asiatica (NanoSECA) Using D-Optimal Mixture Design to Improve Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jddtonline.info [jddtonline.info]

- 11. Evaluation of a nanoemulsion formulation strategy for oral bioavailability enhancement of danazol in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. ijsdr.org [ijsdr.org]

- 16. researchgate.net [researchgate.net]

Fenestra LC for Small Animal Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fenestra LC, a contrast agent for preclinical micro-computed tomography (micro-CT) imaging in small animals. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on its core properties, mechanism of action, and application in various research models, with a focus on hepatic and splenic imaging.

Introduction to Fenestra LC

Fenestra LC is an iodinated nanoemulsion specifically formulated for the functional and anatomical imaging of the liver and spleen in small animal models.[1] Composed of lipid spheres containing iodinated triglycerides (ITG), this oil-in-water emulsion provides contrast enhancement for micro-CT imaging.[2] Its unique composition allows for the visualization of the hepatobiliary system by leveraging the body's natural lipid metabolism pathways.[3][4] This makes it a valuable tool for a range of applications, including staging and monitoring fatty liver disease and quantifying liver tumor burdens.[1]

The agent is designed for long and stable in vivo residence times, enabling prolonged enhancement of the hepatobiliary system from a single intravenous administration.[5] Fenestra LC is non-toxic, non-radioactive, and does not contain active biological products, simplifying storage and handling procedures.[5]

Mechanism of Action: Targeting the Reticuloendothelial System

The core principle behind Fenestra LC's functionality lies in its ability to mimic endogenous chylomicron remnants.[1][5] After intravenous administration, the lipid spheres, with an average size of less than 150 nanometers, can pass through the fenestrae of liver sinusoids to access hepatocytes.[2] It is believed that these lipid spheres incorporate apolipoprotein E (APO-E) from the plasma, which facilitates their selective targeting and uptake by hepatocytes via the APO-E receptor.[6] This targeted delivery of the iodinated triglycerides to the liver parenchyma results in significant contrast enhancement.

dot

Physicochemical Properties and Pharmacokinetics

Fenestra LC is formulated to optimize its biodistribution and imaging window. The key properties and pharmacokinetic parameters are summarized below.

| Property | Value | Source |

| Composition | Iodinated triglycerides in an oil-in-water emulsion | [2] |

| Iodine Concentration | 50 mg I/mL | [7][8] |

| Mean Particle Diameter | < 150 nm | [2][8] |

| Peak Liver Enhancement | Approximately 4 hours post-injection | [9] |

| Peak Spleen Enhancement | Approximately 48 hours post-injection | [9] |

| Circulation Time | Up to 24 hours | [2] |

| Elimination | Primarily through the hepatobiliary system (feces) | [5][10] |

Experimental Protocols

Successful imaging with Fenestra LC requires adherence to specific experimental protocols. The following provides a detailed methodology for a typical imaging study in mice.

Animal Preparation

-

Animal Model : The agent has been successfully used in various species including mice, rats, rabbits, dogs, pigs, monkeys, and woodchucks.[10][11]

-

Diet : To minimize abdominal streak artifacts from chow, it is recommended to place animals on a soft, non-chow diet for 24-48 hours prior to imaging.[7][11] Fasting is an alternative, though clearance of digested chow may be incomplete.

-

Anesthesia : Isoflurane inhalation is a preferred method as it allows for quick recovery.[5] Alternatively, an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (B1663881) (5 mg/kg) mixture can be used.[5][10] Note that some anesthetics, like pentobarbital, may alter the pharmacokinetics of Fenestra LC.[10]

Administration of Fenestra LC

-

Storage and Handling : Store Fenestra LC at room temperature (20-25 ºC); do not freeze.[5][10] The vial should be gently inverted to mix before use.[10]

-

Dosage : A typical dose for mice is 0.4 mL per 20 g of body weight.[10] This can be adjusted based on the animal's size and desired contrast enhancement.[10]

-

Route of Administration : The standard method is intravenous (IV) injection via the lateral tail vein.[5][10] To facilitate this, the tail can be warmed for 30-60 seconds to dilate the vessels.[10][11] Intraperitoneal (IP) injections have also been shown to be a viable alternative.[12]

-

Injection Rate : A slow bolus injection at a rate of approximately 1 mL/minute is optimal.[5]

dot

Micro-CT Imaging and Analysis

-

Imaging Time Points : For liver imaging, optimal contrast enhancement is typically observed at approximately 4 hours post-administration.[9] Spleen contrast peaks around 48 hours.[9] Longitudinal studies may require repeated injections to maintain adequate contrast levels.[9]

-

Image Acquisition : Scanning parameters will depend on the specific micro-CT system used. Example parameters include 70-80 kVp and 450-500 μA.[7]

-

Data Analysis : Post-acquisition, images are reconstructed. Contrast enhancement is quantified by measuring the change in Hounsfield Units (HU) in the region of interest (e.g., liver, spleen, tumor) compared to baseline scans.[7][13]

Applications in Small Animal Imaging

Fenestra LC has been utilized in a variety of preclinical research areas, demonstrating its versatility as an imaging agent.

Liver and Spleen Imaging

The primary application of Fenestra LC is for high-resolution anatomical and functional imaging of the liver and spleen.[1] In healthy animals, it provides clear delineation of the liver parenchyma.[10]

Tumor Imaging

Fenestra LC is effective for the detection and monitoring of liver tumors, including metastatic lesions.[13] Since many liver tumors do not contain the APO-E receptor, they do not take up the contrast agent and thus appear as dark, negative-contrast regions against the brightly enhanced healthy liver tissue.[6][13] This allows for the quantification of tumor burden and the assessment of therapeutic efficacy. For example, in a study with a metastatic pheochromocytoma model, liver lesions appeared as negative contrast on the enhanced liver background.[13]

Comparative Performance

Studies comparing Fenestra LC with other contrast agents have provided insights into its relative strengths. For instance, ExiTron nano agents have been shown to provide longer and stronger contrast enhancement of the liver and spleen at a lower injection volume compared to Fenestra LC.[9] A single dose of ExiTron nano can provide enhancement for over three weeks, whereas Fenestra LC may require repeated injections for longitudinal studies.[9]

It is also important to distinguish Fenestra LC from its vascular counterpart, Fenestra VC. Fenestra VC has a modified surface to slow its uptake by hepatocytes, resulting in prolonged circulation in the bloodstream, making it ideal for vascular imaging.[3][4][5]

Conclusion

Fenestra LC is a valuable tool for preclinical researchers requiring detailed anatomical and functional imaging of the liver and spleen. Its mechanism of action, which mimics natural lipid metabolism, allows for targeted contrast enhancement of the hepatobiliary system. While newer agents may offer longer-lasting contrast, Fenestra LC remains a well-characterized and effective option for a variety of applications, particularly in the study of liver diseases and oncology. Proper experimental design and adherence to established protocols are crucial for obtaining high-quality, reproducible results.

References

- 1. medilumine.com [medilumine.com]

- 2. medilumine.com [medilumine.com]

- 3. Contrast Agent — School of Medicine University of Louisville [louisville.edu]

- 4. Contrast Agent — School of Medicine University of Louisville [louisville.edu]

- 5. summitpharma.co.jp [summitpharma.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. medilumine.com [medilumine.com]

- 8. In vivo micro-computed tomography imaging in liver tumor study of mice using Fenestra VC and Fenestra HDVC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Fenestra LC, ExiTron nano 6000, and ExiTron nano 12000 for micro-CT imaging of liver and spleen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medilumine.com [medilumine.com]

- 11. medilumine.com [medilumine.com]

- 12. Intraperitoneal injections as an alternative method for micro-CT contrast enhanced detection of murine liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo microCT imaging of liver lesions in small animal models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DHOG-Enhanced MicroCT Imaging of Liver Tumors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Micro-computed tomography (microCT) is a powerful, non-invasive imaging modality that provides high-resolution, three-dimensional anatomical information, making it an invaluable tool in preclinical cancer research. When imaging soft tissues like the liver, the use of contrast agents is essential to enhance the differentiation between healthy parenchyma and tumorous lesions.[1] 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (B35011) (DHOG), commercially known as Fenestra LC, is a hepatobiliary contrast agent specifically designed for preclinical microCT imaging.[2][3] This document provides detailed protocols and application notes for utilizing this compound to visualize and quantify liver tumors in small animal models.

This compound is composed of chylomicron-remnant-like particles that are selectively taken up by hepatocytes.[1][4] This targeted uptake results in a prolonged and marked enhancement of the liver parenchyma on microCT images, allowing for clear delineation of liver tumors, which typically do not accumulate the agent and thus appear as hypodense regions.[1][2]

Key Applications

-

Tumor Detection and Sizing: High-resolution visualization of liver tumors as small as 0.35 mm.

-

Longitudinal Studies: Monitoring tumor growth and response to therapy over time due to the prolonged contrast enhancement.[1][5]

-

Vascularization Assessment: Early post-injection imaging can provide information on blood pool and vascular structures.[2]

Experimental Protocols

I. Animal Preparation and Handling

-

Animal Model: This protocol is optimized for murine models of liver cancer (e.g., C3H, athymic nude mice).[1][2]

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the animal using a suitable method (e.g., isoflurane (B1672236) inhalation) for the duration of the contrast agent injection and microCT scan.

-

Catheterization: For intravenous injection, place a catheter in the lateral tail vein.

II. This compound Contrast Agent Administration

-

Dosage: The recommended dose of this compound is 1 g of Iodine per kg of body weight (1 g I/kg).[2][3]

-

Formulation: this compound is an oil-in-water emulsion.[4] Ensure the vial is at room temperature and gently invert to ensure a homogenous suspension before drawing into a syringe.

-

Injection: Administer the calculated volume of this compound intravenously (IV) via the tail vein catheter. A slow and steady injection rate is recommended.

III. MicroCT Imaging Protocol

-

Scanner: A high-resolution preclinical microCT scanner is required (e.g., MicroCAT II).[2]

-

Pre-contrast Scan: Acquire a baseline scan of the abdominal region before the injection of this compound to serve as a control.

-

Post-contrast Scans:

-

Early Phase (Blood Pool): Imaging immediately after injection (up to 90 minutes) will show enhancement of the blood vessels, including the aorta, and the spleen.[2][3]

-

Hepatobiliary Phase (Peak Liver Enhancement): The optimal window for imaging liver parenchyma and tumors is between 3 and 7 hours post-injection.[2][3] This phase provides the highest signal-to-noise ratio between the liver and liver lesions.[1]

-

Delayed Phase: Imaging can be performed up to 48 hours post-injection to study the clearance of the contrast agent.[2]

-

-

Scan Parameters: Typical scan parameters should be optimized for the specific microCT system and animal model, with a focus on achieving high resolution while minimizing the radiation dose.

IV. Data Analysis and Quantification

-

Image Reconstruction: Reconstruct the acquired projection data into 3D volumes.

-

Region of Interest (ROI) Analysis:

-

Draw ROIs on the liver parenchyma, aorta, spleen, kidneys, and identifiable tumors in both pre- and post-contrast images.

-

Measure the mean Hounsfield Units (HU) within each ROI to quantify contrast enhancement.

-

-

Tumor Volume Measurement: Segment the hypodense tumor regions from the enhanced liver parenchyma to calculate tumor volume.

-

Reproducibility: For lesion detection, the variability between two scans for a 1 mm diameter lesion has been reported at 27.7 HU, and the variability for different planes of one scan was 19.8 HU.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound-enhanced microCT imaging of the liver.

| Parameter | Value | Reference |

| Contrast Agent | 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (this compound) | [2] |

| Animal Model | Female C3H Mice | [2] |

| Injection Route | Intravenous (IV) | [2] |

| Dosage | 1 g Iodine / kg body weight | [2][3] |

| Time Point | Organ/Structure | Contrast Enhancement Characteristics | Reference |

| Early (0-90 min) | Aorta (Blood Pool) | Marked early enhancement, slowly declines after 90 min | [2] |

| Spleen | Very high enhancement, slowly declines after 90 min | [2] | |

| Peak (3-7 hours) | Liver Parenchyma | Slow accumulation, with clearly increased HU values | [2][3] |

| Liver Tumors | Appear as hypodense regions against enhanced parenchyma | [1] | |

| Delayed (up to 48h) | Liver Parenchyma | Prolonged enhancement | [2] |

| Kidneys | No significant parenchymal enhancement or excretion | [2] |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a this compound-enhanced microCT imaging study of liver tumors.

Caption: Experimental workflow for this compound-enhanced microCT imaging of liver tumors.

Signaling and Uptake Mechanism

The uptake of this compound by hepatocytes is a receptor-mediated process. The lipid emulsion particles mimic chylomicron remnants and incorporate apolipoprotein E (ApoE) from the plasma. This complex then binds to ApoE receptors on the surface of hepatocytes, leading to internalization.

References

- 1. In vivo microCT imaging of liver lesions in small animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imaging characteristics of this compound, a hepatobiliary contrast agent for preclinical microCT in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Longitudinal Imaging of Liver Cancer Using MicroCT and Nanoparticle Contrast Agents in CRISPR/Cas9-Induced Liver Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Injection of a Novel Compound in Murine Models

Disclaimer: The following application notes and protocols are provided as a general guideline for the intravenous injection of a novel hypothetical compound, designated here as DHOG, in murine models. No specific information for a compound with the acronym "this compound" was found in publicly available literature. Therefore, the data presented, including dosage, toxicity, and signaling pathways, are illustrative and should be adapted based on the specific characteristics of the compound under investigation. These protocols are intended for use by trained researchers and scientists in a controlled laboratory setting.

Introduction

The intravenous (IV) route of administration is a critical method in preclinical drug development for delivering compounds directly into the systemic circulation. This ensures rapid and complete bioavailability, which is essential for assessing the efficacy and toxicity of novel therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the intravenous administration of a novel compound (this compound) in murine models, intended for researchers, scientists, and drug development professionals.

Preclinical Assessment of this compound

Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

Prior to efficacy studies, it is crucial to determine the safe dosage range of a novel compound. This is typically achieved through dose-range finding and Maximum Tolerated Dose (MTD) studies. The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[1]

Table 1: Hypothetical Dose-Range Finding Study for this compound in Mice

| Group | Dose (mg/kg) | Number of Animals (n) | Clinical Observations | Body Weight Change (%) | Mortality |

| 1 | Vehicle Control | 5 | Normal | +5.2 | 0/5 |

| 2 | 10 | 5 | Normal | +4.8 | 0/5 |

| 3 | 30 | 5 | Mild lethargy within 1 hour post-injection, resolved by 4 hours | +2.1 | 0/5 |

| 4 | 100 | 5 | Significant lethargy, ruffled fur, transient ataxia | -3.5 | 1/5 |

| 5 | 300 | 5 | Severe lethargy, hunched posture, significant weight loss | -12.7 | 4/5 |

Table 2: Hypothetical Acute Single-Dose Toxicity Study for this compound

| Parameter | Vehicle Control | 10 mg/kg this compound | 30 mg/kg this compound | 100 mg/kg this compound |

| Hematology | ||||

| WBC (10³/µL) | 8.5 ± 1.2 | 8.3 ± 1.5 | 9.1 ± 1.8 | 12.5 ± 2.1 |

| RBC (10⁶/µL) | 9.2 ± 0.8 | 9.1 ± 0.7 | 8.9 ± 0.9 | 7.8 ± 1.0 |

| Platelets (10³/µL) | 1100 ± 150 | 1050 ± 180 | 1000 ± 160 | 850 ± 120 |

| Clinical Chemistry | ||||

| ALT (U/L) | 40 ± 8 | 42 ± 10 | 55 ± 12 | 150 ± 35 |

| AST (U/L) | 120 ± 20 | 125 ± 25 | 150 ± 30 | 350 ± 70 |

| BUN (mg/dL) | 20 ± 4 | 21 ± 5 | 25 ± 6 | 45 ± 10 |

| Histopathology | ||||

| Liver | No significant findings | No significant findings | Mild hepatocyte vacuolation | Moderate centrilobular necrosis |

| Kidney | No significant findings | No significant findings | No significant findings | Mild acute tubular injury |

* Indicates statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

Preparation of this compound for Intravenous Injection

The formulation of the compound is critical for safe and effective intravenous administration. All substances administered parenterally must be sterile.[2]

Materials:

-

This compound compound

-

Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a specific formulation vehicle)

-

Sterile vials

-

Vortex mixer

-

Sonicator (if required for solubilization)

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Determine the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the mice. The injection volume should typically not exceed 5 mL/kg.

-

Aseptically weigh the required amount of this compound and place it in a sterile vial.

-

Add the sterile vehicle to the vial.

-

Vortex or sonicate the mixture until the compound is completely dissolved.

-

Filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility and remove any particulates.

-

Store the prepared solution according to the compound's stability data.

Intravenous Tail Vein Injection Procedure

Intravenous injections in mice are most commonly performed via the lateral tail vein.[3] This procedure requires proper restraint to ensure the safety and welfare of the animal.

Materials:

-

Mouse restraint device

-

Heat lamp or warming pad (optional, for vein dilation)

-

70% ethanol (B145695) or isopropanol (B130326) wipes

-

Sterile insulin (B600854) syringes with a 27-30 gauge needle

-

Prepared sterile this compound solution

-

Gauze pads

Procedure:

-

Animal Preparation:

-

Acclimatize the mouse to the handling and restraint procedures.

-

To facilitate injection, dilate the tail veins by placing the mouse under a heat lamp for a few minutes or by immersing the tail in warm water (30-35 °C).[4] Be careful to avoid overheating the animal.

-

-

Restraint:

-

Place the mouse in an appropriate restraint device, allowing clear access to the tail.[4]

-

-

Injection Site Preparation:

-

Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the veins.[3]

-

-

Injection:

-

Draw the calculated dose of the this compound solution into a sterile syringe, ensuring there are no air bubbles.

-

Position the needle, bevel up, parallel to one of the lateral tail veins.

-

Gently insert the needle into the vein. A slight "flash" of blood in the needle hub may indicate successful entry.

-

Slowly inject the solution.[3] If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt at a more proximal site.

-

Do not make more than three attempts per tail vein.[5]

-

-

Post-Injection Care:

-

After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[3]

-

Return the mouse to its home cage and monitor for any immediate adverse reactions for at least 10-15 minutes.

-

Continue to monitor the animal according to the experimental protocol, paying attention to clinical signs, body weight, and any signs of distress.

-

Visualizations

Hypothetical Signaling Pathway Affected by this compound

The following diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.[6]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow for In Vivo this compound Studies

The following diagram outlines the general workflow for conducting an in vivo study with this compound in a murine model.[7]

Caption: General experimental workflow for this compound intravenous studies in mice.

References

- 1. Toxicology | MuriGenics [murigenics.com]

- 2. services.anu.edu.au [services.anu.edu.au]

- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 4. researchanimaltraining.com [researchanimaltraining.com]

- 5. research-support.uq.edu.au [research-support.uq.edu.au]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fenestra LC in MicroCT Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing Fenestra LC, a hepatocyte-selective contrast agent, for in vivo micro-computed tomography (microCT) imaging. This document outlines detailed experimental protocols, data presentation guidelines, and visualizations to aid in the successful application of this technology for preclinical research.

Introduction to Fenestra LC